3-Bromo-2,4-dichlorobenzenethiol
Description
3-Bromo-2,4-dichlorobenzenethiol (C₆H₃BrCl₂S, molecular weight: 268.42 g/mol) is a halogenated benzenethiol derivative characterized by bromine and chlorine substituents at the 3-, 2-, and 4-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis due to its thiol (-SH) group, which enables participation in nucleophilic reactions, metal coordination, and heterocycle formation.
Properties
CAS No. |
1349718-23-5 |
|---|---|
Molecular Formula |
C6H3BrCl2S |
Molecular Weight |
257.96 g/mol |
IUPAC Name |
3-bromo-2,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
InChI Key |
DGTFCYQCNMGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzenethiol can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorobenzenethiol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3-Bromo-2,4-dichlorobenzenethiol may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenethiols or amines.
Oxidation: Products include disulfides or sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2,4-dichlorobenzenethiol has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, a study demonstrated that modifications to the thiol group improve the compound's ability to inhibit tumor growth in vitro and in vivo .
- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .
Chemical Synthesis
In organic chemistry, 3-Bromo-2,4-dichlorobenzenethiol is utilized as a building block for synthesizing complex molecules:
- Synthesis of Quinazoline Derivatives: It has been used in the synthesis of quinazoline derivatives that display broad-spectrum antitumor activity .
- Functional Group Modification: The compound’s reactivity allows for various transformations, such as oxidation to form disulfides or sulfonic acids, which are valuable in creating specialty chemicals .
Case Study 1: Anticancer Research
A study published in Food and Chemical Toxicology explored the effects of 3-Bromo-2,4-dichlorobenzenethiol derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichlorobenzenethiol involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophilic substitution reactions. The thiol group (-SH) can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzenethiol (CAS 99839-25-5)
- Molecular Formula : C₆H₄BrClS
- Molecular Weight : 223.52 g/mol
- Substituent Positions : Bromine at 4-, chlorine at 2-positions.
- Key Differences :
- The absence of a second chlorine atom at the 4-position reduces steric hindrance compared to 3-bromo-2,4-dichlorobenzenethiol.
- The thiol group’s acidity is influenced by the electron-withdrawing effects of halogens; the additional chlorine in 3-bromo-2,4-dichlorobenzenethiol may enhance acidity compared to 4-bromo-2-chlorobenzenethiol .
- Applications: Used as a precursor in organocatalysis and ligand synthesis.
3-Bromo-2,5-dihydrofuran Derivatives
Brominated Acetophenone Derivatives
- Example: 3-Bromo-2,4,6-trimethoxyacetophenone ().
- Comparison: The acetophenone backbone introduces a ketone functional group, contrasting with the thiol in benzenethiols. Bromination at the 3-position in both compounds suggests similar electronic environments for halogen-directed reactivity, but the thiol group in 3-bromo-2,4-dichlorobenzenethiol offers distinct redox and coordination properties .
Research Findings and Data Table
Biological Activity
3-Bromo-2,4-dichlorobenzenethiol is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Properties
3-Bromo-2,4-dichlorobenzenethiol is an organosulfur compound characterized by a bromine atom and two chlorine substituents on a benzene ring with a thiol (-SH) group. This structure contributes to its reactivity and biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 3-bromo-2,4-dichlorobenzenethiol in various cancer cell lines. The MTT assay is commonly employed to assess cell viability. For instance, a study reported that this compound exhibited low cytotoxicity across several human breast cancer cell lines (JIMT-1 and MCF-7) as well as normal-like MCF-10A cells. The IC50 values were determined to be 33 µM for JIMT-1, 39 µM for MCF-7, and 27 µM for MCF-10A cells, indicating that while it has some effect, it is not highly potent compared to other known chemotherapeutic agents .
Antibacterial Activity
The antibacterial properties of 3-bromo-2,4-dichlorobenzenethiol have also been investigated. It was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of 3-Bromo-2,4-dichlorobenzenethiol
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus MSSA | 16 |
| Staphylococcus aureus MRSA | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
These findings suggest that while the compound is effective against certain Gram-positive bacteria, its efficacy decreases against Gram-negative bacteria like Pseudomonas aeruginosa, which shows resistance at higher concentrations .
The mechanisms underlying the biological activities of 3-bromo-2,4-dichlorobenzenethiol are still being elucidated. One proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, it has been suggested that compounds targeting hypoxia-inducible factors (HIFs) could play a role in modulating tumor growth by affecting anaerobic metabolism and angiogenesis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound. In one study involving xenograft models of renal cancer, treatment with related compounds led to significant tumor size reduction and regression when administered at specific dosages . This suggests that further exploration into the analogs of 3-bromo-2,4-dichlorobenzenethiol could yield promising results in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2,4-dichlorobenzenethiol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 3-Bromo-2,4-dichlorobenzenethiol can involve multi-step halogenation and thiolation. A plausible route includes:
Halogenation: Start with a benzene derivative (e.g., 2,4-dichlorophenol) and introduce bromine via electrophilic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
Thiol Introduction: Replace a hydroxyl or halogen group with a thiol (-SH). For example, use a nucleophilic substitution reaction with thiourea, followed by hydrolysis under acidic conditions .
Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for thiourea reactions) and stoichiometry (1:1.2 molar ratio of substrate to thiourea) to maximize yield.
Q. What purification techniques are effective for isolating 3-Bromo-2,4-dichlorobenzenethiol with high purity?
Methodological Answer:
- Recrystallization: Use a solvent pair like ethanol/water to remove impurities. Purity can exceed 95%, as seen in similar bromochlorophenyl derivatives .
- Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate byproducts. Confirm purity via HPLC (>97.0% HLC standards, as in ).
- Distillation: For liquid derivatives, fractional distillation under reduced pressure (e.g., 30–50 mmHg) can isolate the compound while avoiding thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data indicating unexpected isomers or impurities in 3-Bromo-2,4-dichlorobenzenethiol?
Methodological Answer: Contradictions in NMR (e.g., extra peaks or split signals) may arise from:
- Isomer Formation: Steric effects or competing reaction pathways can produce ortho/meta isomers. Use variable-temperature NMR to observe dynamic equilibria or 2D-COSY to assign overlapping signals .
- Impurities: Compare with GC-MS data to identify low-molecular-weight byproducts. For example, residual solvents (e.g., DCM) or unreacted intermediates may co-elute .
- X-ray Crystallography: Resolve structural ambiguities by crystallizing the compound and analyzing its solid-state conformation .
Q. What strategies mitigate thiol oxidation during the synthesis or storage of 3-Bromo-2,4-dichlorobenzenethiol?
Methodological Answer:
- Inert Atmosphere: Conduct reactions and storage under nitrogen/argon to prevent oxidation to disulfides.
- Antioxidants: Add 1–2% (w/w) hydroquinone or BHT to the final product .
- Low-Temperature Storage: Store at 0–6°C in amber vials to reduce thermal and photolytic degradation, as recommended for similar halogenated thiols .
Q. How can reaction yields be improved for introducing the thiol group into highly halogenated benzene rings?
Methodological Answer:
- Protecting Groups: Temporarily block reactive halogens (e.g., using trimethylsilyl groups) to direct thiolation to the desired position .
- Catalytic Systems: Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Ullmann-type coupling with thiols) .
- Solvent Optimization: Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of sulfur sources, improving substitution efficiency .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and observed mass spectrometry (MS) data for 3-Bromo-2,4-dichlorobenzenethiol?
Methodological Answer:
- Isotopic Pattern Analysis: Bromine and chlorine have distinct isotopic signatures (e.g., Br: ~1:1 M+2; Cl: ~3:1 M+2). Verify the observed pattern matches the expected [M]⁺ and [M+2]⁺ peaks .
- Fragmentation Pathways: Compare MS/MS spectra with computational tools (e.g., MassFrontier) to identify unexpected cleavage pathways caused by steric hindrance .
- High-Resolution MS (HRMS): Use HRMS to resolve mass accuracy errors (<5 ppm) and confirm molecular formula .
Q. What experimental controls are critical when studying the reactivity of 3-Bromo-2,4-dichlorobenzenethiol in cross-coupling reactions?
Methodological Answer:
- Blank Reactions: Run parallel reactions without catalysts to identify non-catalytic pathways.
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to track solvent participation in side reactions .
- Kinetic Studies: Perform time-course analyses via GC or NMR to differentiate primary vs. secondary reaction products .
Stability and Application-Oriented Queries
Q. What are the key degradation pathways of 3-Bromo-2,4-dichlorobenzenethiol under ambient conditions, and how can they be monitored?
Methodological Answer:
Q. How can computational modeling (e.g., DFT) predict the reactivity of 3-Bromo-2,4-dichlorobenzenethiol in novel reactions?
Methodological Answer:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromine-substituted positions) prone to nucleophilic attack .
- Transition State Analysis: Calculate activation energies for thiol-disulfide interchange or SNAr reactions using Gaussian or ORCA software .
- Solvent Effects: Simulate reaction outcomes in different solvents (e.g., water vs. DMF) with COSMO-RS models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
